molecular formula C25H24N2O3S B3481672 N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide

N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide

Cat. No.: B3481672
M. Wt: 432.5 g/mol
InChI Key: BXJVEYCPVDKSEA-UHFFFAOYSA-N
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Description

N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various scientific fields. It features a unique structure combining a xanthene core with a cyclooctathiophene moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclooctathiophene core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclooctathiophene ring.

    Attachment of the xanthene moiety: The xanthene core is introduced through a coupling reaction, often facilitated by a catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide can be compared with similar compounds such as:

    N-{3-carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl}-lH-pyrazole-5-carboxamide: This compound has a similar carbamoyl group but features a different core structure.

    N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide: Another related compound with a different ring system.

The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c26-23(28)22-17-11-3-1-2-4-14-20(17)31-25(22)27-24(29)21-15-9-5-7-12-18(15)30-19-13-8-6-10-16(19)21/h5-10,12-13,21H,1-4,11,14H2,(H2,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJVEYCPVDKSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide
Reactant of Route 4
N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide
Reactant of Route 5
N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide
Reactant of Route 6
N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-9H-xanthene-9-carboxamide

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